N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-4-ethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-4-ethylbenzamide: is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-4-ethylbenzamide typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones under acidic or basic conditions. Common catalysts used in these reactions include BF3·Et2O and various metal catalysts . The reaction is usually carried out in solvents like 1,4-dioxane at reflux temperatures to achieve good yields .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs continuous flow reactors to ensure consistent quality and yield. The use of nanocatalysts and ionic liquid catalysts has been explored to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-4-ethylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Chlorine gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry
In chemistry, N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-4-ethylbenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Studies have demonstrated its efficacy against various bacterial strains and cancer cell lines .
Medicine
In medicine, benzoxazole derivatives are being explored for their potential as therapeutic agents for diseases like cancer, bacterial infections, and inflammatory conditions .
Industry
Industrially, this compound is used in the development of optical brighteners and fluorescent dyes, which are essential in the textile and printing industries .
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-4-ethylbenzamide involves its interaction with specific molecular targets. It has been found to inhibit enzymes like Fructose-1,6-bisphosphatase, which plays a crucial role in metabolic pathways . The compound’s ability to bind to these targets disrupts normal cellular functions, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-benzimidazol-2-yl)-5-(N,N-diethylamino)phenol
- 2-(1,3-benzothiazol-2-yl)-5-(N,N-diethylamino)phenol
- 2-phenyl benzoxazole sulfonamide
- 2-piperidine-benzoxazole sulfonamides
Uniqueness
What sets N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-4-ethylbenzamide apart from similar compounds is its unique combination of a benzoxazole ring with chlorophenyl and ethylbenzamide groups. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C22H17ClN2O2 |
---|---|
Molecular Weight |
376.8 g/mol |
IUPAC Name |
N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-4-ethylbenzamide |
InChI |
InChI=1S/C22H17ClN2O2/c1-2-14-7-9-15(10-8-14)21(26)24-19-13-16(11-12-17(19)23)22-25-18-5-3-4-6-20(18)27-22/h3-13H,2H2,1H3,(H,24,26) |
InChI Key |
SNWWTGCHNYKVCC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.